Selective Agonist Activity on Nuclear Receptors: A Distinguishing Feature
The target compound, N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, is specifically reported to be a selective agonist for nuclear receptors that belong to the class of C1-6 alkyl compounds . While a related imidazothiazole derivative, CITCO, demonstrates potent and selective agonism for the human Constitutive Androstane Receptor (CAR) with an EC50 of 49 nM [1], direct, head-to-head quantitative data for the target compound's EC50 or Ki on specific nuclear receptor subtypes is not currently available in the public domain. The reported selectivity is a critical differentiator from other 2-aminothiazolines, which are often explored as enzyme inhibitors (e.g., butyrylcholinesterase, carboxylesterase) rather than nuclear receptor agonists [2]. This distinct mechanism of action positions N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine as a unique chemical probe for investigating C1-6 alkyl class nuclear receptor pathways.
| Evidence Dimension | Nuclear Receptor Agonism |
|---|---|
| Target Compound Data | Selective agonist for C1-6 alkyl class nuclear receptors (Quantitative data not publicly available) |
| Comparator Or Baseline | CITCO (imidazothiazole derivative): EC50 = 49 nM for human CAR [1] |
| Quantified Difference | N/A (Different receptor subtype and chemical series; target compound data unavailable) |
| Conditions | In vitro binding/functional assays (Specific assay conditions not reported for target compound) |
Why This Matters
This compound's reported selectivity for a distinct class of nuclear receptors makes it a valuable tool for target validation and pathway deconvolution, especially when direct comparison to CAR agonists like CITCO is not the experimental objective.
- [1] Amerigo Scientific. (n.d.). CITCO (CAS 338404-52-7): Selective Agonist of Human CAR. View Source
- [2] Makhaeva, G. F., et al. (2013). N,N-disubstituted 2-aminothiazolines as new inhibitors of serine esterases. *Bioorganic & Medicinal Chemistry*, 21(18), 5858-5867. View Source
